Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-cyano-1H-indazole-3-carboxylate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-cyano-1H-indazole-3-carboxylate
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7)
Executive Summary
In contemporary medicinal chemistry, the 1H-indazole core serves as a highly privileged pharmacophore, frequently deployed in the design of competitive ATP-binding site inhibitors for various kinases[1]. Specifically, methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7) represents a highly functionalized, sterically constrained building block. The presence of the 4-cyano group exerts a profound electron-withdrawing effect, modulating the pKa of the indazole NH, while the 3-carboxylate ester provides a versatile vector for downstream derivatization into biologically active carboxamides[2].
This technical guide delineates the physicochemical properties, structural rationale, and a self-validating synthetic methodology for this critical intermediate, culminating in its mechanistic application in targeted drug discovery.
Physicochemical Profiling
Understanding the physicochemical parameters of methyl 4-cyano-1H-indazole-3-carboxylate is essential for predicting its behavior in subsequent synthetic steps and its ultimate influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).
| Parameter | Value | Mechanistic Implication |
| IUPAC Name | Methyl 4-cyano-1H-indazole-3-carboxylate | Standard nomenclature. |
| CAS Registry Number | 1167056-66-7 | Unique identifier for procurement and database tracking. |
| Molecular Formula | C10H7N3O2 | Defines atomic composition. |
| Molecular Weight | 201.18 g/mol | Low molecular weight ensures the final API remains within Lipinski's Rule of 5 after derivatization. |
| Topological Polar Surface Area (TPSA) | ~85.3 Ų | Optimal for maintaining membrane permeability while providing sufficient polarity for target binding. |
| Hydrogen Bond Donors | 1 (Indazole NH) | Critical for anchoring to the kinase hinge region (e.g., interacting with backbone carbonyls). |
| Hydrogen Bond Acceptors | 4 (N, CN, Ester O) | Facilitates secondary interactions within the ATP-binding pocket. |
Mechanistic Utility in Drug Discovery
The strategic placement of functional groups on the indazole core dictates its efficacy as a kinase inhibitor. Indazole derivatives have been extensively documented as potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and EGFR, as well as serine/threonine kinases like PAK1[1][2].
-
The Indazole Core (Hinge Binder): The N1-H and N2 atoms act as a bidentate hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP, allowing it to anchor securely to the hinge region of the kinase domain.
-
The 3-Carboxylate Vector: The ester at the 3-position is typically hydrolyzed and converted into a carboxamide[2]. This vector points directly into the ribose-binding pocket, allowing medicinal chemists to attach solubilizing groups or lipophilic tails to capture additional binding affinity.
-
The 4-Cyano Substituent: The cyano group is uniquely valuable. Sterically, it is small enough to fit into tight hydrophobic sub-pockets adjacent to the gatekeeper residue. Electronically, its strong electron-withdrawing nature increases the acidity of the N1-H, strengthening its hydrogen bond with the kinase hinge region and improving overall target residence time.
Figure 1: Indazole-mediated inhibition of the VEGFR2 signaling pathway in tumor angiogenesis.
Synthetic Methodology & Experimental Workflows
Synthesizing highly substituted indazoles requires precise control over regiochemistry. The most robust method for generating 1H-indazole-3-carboxylic acids relies on the modification of the Snyder synthesis, which utilizes the base-catalyzed ring opening of an isatin derivative, followed by diazotization and reductive cyclization[3][4][5].
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 4-bromo-1H-indazole-3-carboxylic acid Causality: Starting with 4-bromoisatin ensures the correct regiochemistry. Base hydrolysis opens the lactam ring to form an intermediate phenylglyoxylic acid. Subsequent diazotization and reduction with SnCl2 forces an intramolecular cyclization, yielding the indazole core[3].
-
Suspend 4-bromoisatin (1.0 eq) in 1M aqueous NaOH (5.0 eq). Stir at 25°C for 2 hours until the solution becomes homogeneous (formation of 2-amino-6-bromophenylglyoxylic acid).
-
Cool the reaction mixture to 0°C using an ice-salt bath. Acidify to pH < 1 with concentrated HCl.
-
Add a pre-cooled solution of NaNO2 (1.1 eq) in water dropwise, maintaining the internal temperature below 5°C to prevent diazonium decomposition. Stir for 30 minutes.
-
Slowly add a solution of SnCl2·2H2O (2.5 eq) in concentrated HCl. The tin(II) chloride reduces the diazonium species to an aryl hydrazine, triggering spontaneous cyclization.
-
Stir for 2 hours at room temperature. Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under vacuum.
Step 2: Esterification to Methyl 4-bromo-1H-indazole-3-carboxylate Causality: The carboxylic acid must be protected as a methyl ester to prevent unwanted side reactions (e.g., decarboxylation or catalyst poisoning) during the subsequent palladium-catalyzed cross-coupling.
-
Dissolve 4-bromo-1H-indazole-3-carboxylic acid in anhydrous methanol (0.2 M concentration).
-
Add a catalytic amount of concentrated H2SO4 (0.1 eq).
-
Reflux the mixture at 70°C for 12 hours under an inert atmosphere.
-
Concentrate the reaction mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO4, and evaporate to yield the intermediate ester.
Step 3: Palladium-Catalyzed Cyanation Causality: The highly electron-deficient 4-position requires a robust cross-coupling strategy. Zinc cyanide is utilized over potassium cyanide due to its lower toxicity profile and superior solubility kinetics in DMF during transmetalation.
-
In an oven-dried Schlenk flask, combine methyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq), Zn(CN)2 (0.6 eq), and Pd(PPh3)4 (0.05 eq).
-
Purge the flask with nitrogen (3 cycles of vacuum/backfill). Add anhydrous DMF to achieve a 0.1 M concentration.
-
Heat the mixture to 120°C for 6 hours. The palladium catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the zinc reagent, and reductive elimination to yield the nitrile.
-
Cool to room temperature, dilute with water (to crash out the product and remove DMF), and extract with ethyl acetate.
-
Purify the crude product via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to isolate the target compound: methyl 4-cyano-1H-indazole-3-carboxylate .
Figure 2: Step-by-step synthetic workflow for methyl 4-cyano-1H-indazole-3-carboxylate.
Analytical Validation Protocol
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
-
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of 5% to 95% Acetonitrile in Water (with 0.1% TFA modifier) over 10 minutes. The target compound should elute as a single sharp peak (>98% purity by UV absorbance at 254 nm).
-
1H NMR (400 MHz, DMSO-d6): The disappearance of the broad carboxylic acid proton and the appearance of a sharp singlet at ~3.95 ppm (3H) confirms esterification. The aromatic region will display a characteristic AMX spin system (three protons) confirming the preservation of the indazole core.
-
Mass Spectrometry (LC-MS/ESI+): The exact mass for C10H7N3O2 is 201.05. The mass spectrum must show a dominant [M+H]+ peak at m/z 202.1.
References
-
Chemikart. 1167056-67-8 | 2-Amino-4-bromo-6-nitrobenzoic acid | A2B Chem. Available at: [Link]
-
[4] Journal of Medicinal Chemistry (ACS Publications). Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents. Available at:[Link]
-
[5] ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Available at: [Link]
-
[1] PubMed Central (PMC). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Available at:[Link]
-
[2] ResearchGate. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Available at: [Link]
Sources
- 1. Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.uno.edu [scholarworks.uno.edu]
